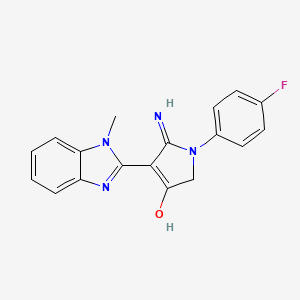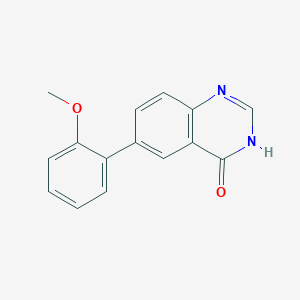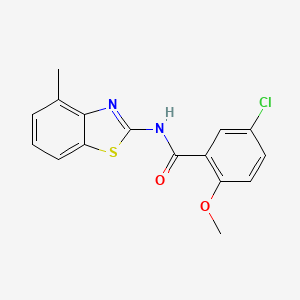
N,N'-bis(3-fluorophenyl)-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-fluorophenyl)-2,5-pyridinedicarboxamide, commonly known as BFPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPDA belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities. In
Aplicaciones Científicas De Investigación
BFPDA has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BFPDA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFPDA has also been studied for its potential use as a molecular probe for imaging and diagnosing cancer cells.
In material science, BFPDA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). BFPDA-based MOFs and COFs have shown promising applications in gas storage, catalysis, and sensing.
In organic electronics, BFPDA has been used as a building block for the synthesis of organic semiconductors. BFPDA-based organic semiconductors have shown promising applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of BFPDA is not fully understood. However, studies have shown that BFPDA induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. BFPDA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BFPDA has been shown to exhibit potent anticancer activity against various cancer cell lines. BFPDA has also been shown to induce apoptosis in cancer cells without affecting the normal cells. In addition, BFPDA has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BFPDA in lab experiments is its potent anticancer activity against various cancer cell lines. BFPDA has also been shown to exhibit selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using BFPDA in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BFPDA. One of the future directions is to explore the potential use of BFPDA as a molecular probe for imaging and diagnosing cancer cells. Another future direction is to investigate the use of BFPDA-based MOFs and COFs in gas storage, catalysis, and sensing. In addition, further studies are needed to elucidate the mechanism of action of BFPDA and to optimize its pharmacological properties for cancer therapy.
Métodos De Síntesis
The synthesis of BFPDA involves the reaction of 3-fluoroaniline and 2,5-dicarbethoxy-3,6-dihydropyridine in the presence of a catalyst. The reaction yields BFPDA as a white crystalline solid, which is then purified using column chromatography. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-N,5-N-bis(3-fluorophenyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2/c20-13-3-1-5-15(9-13)23-18(25)12-7-8-17(22-11-12)19(26)24-16-6-2-4-14(21)10-16/h1-11H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKOGSDSDAADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)

![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6041090.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)



![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)